molecular formula C21H40O10S B127621 Nonyl-|A-D-1-thiomaltoside CAS No. 148565-55-3

Nonyl-|A-D-1-thiomaltoside

Cat. No. B127621
M. Wt: 484.6 g/mol
InChI Key: AFOMEWLJBOWKCP-OHQXVXRSSA-N
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Description

Nonyl-β-D-1-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose . This reagent is suitable for isolating proteins inside of cell membranes .


Molecular Structure Analysis

Nonyl-β-D-1-thiomaltoside has a molecular formula of C21H40O10S . It has an average mass of 484.601 Da and a monoisotopic mass of 484.234222 Da . It has 10 hydrogen bond acceptors, 7 hydrogen bond donors, and 13 freely rotating bonds .


Physical And Chemical Properties Analysis

Nonyl-β-D-1-thiomaltoside has a density of 1.4±0.1 g/cm3, a boiling point of 712.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±5.2 mmHg at 25°C . It has an enthalpy of vaporization of 119.0±6.0 kJ/mol and a flash point of 384.4±32.9 °C . Its index of refraction is 1.584, and it has a molar refractivity of 119.0±0.4 cm3 . It has a polar surface area of 195 Å2 and a polarizability of 47.2±0.5 10-24 cm3 . Its surface tension is 68.9±5.0 dyne/cm, and it has a molar volume of 355.5±5.0 cm3 .

Scientific Research Applications

Membrane Protein Solubilization

Nonyl-β-D-1-thiomaltoside is extensively used for the solubilization of membrane proteins. Its nonionic nature allows it to disrupt lipid-protein interactions without denaturing the proteins, which is crucial for maintaining their biological activity post-isolation .

Protein Purification

Due to its ability to maintain protein integrity, nonyl-β-D-1-thiomaltoside is valuable in protein purification processes. It helps in isolating proteins from cell membranes with higher activity compared to other detergents, making it a preferred choice for purifying sensitive proteins .

Biochemical Reagent

In biochemical assays, nonyl-β-D-1-thiomaltoside serves as a reagent that can stabilize proteins and other biological molecules during analysis. This is particularly useful in assays where maintaining the native state of the molecule is essential for accurate results .

Analytical Chemistry

In analytical chemistry, nonyl-β-D-1-thiomaltoside is used to improve the solubility of samples, thereby enhancing the accuracy of spectroscopic measurements. Its low UV absorbance does not interfere with the analysis, which is beneficial for UV-sensitive techniques .

Pharmaceutical Research

Nonyl-β-D-1-thiomaltoside finds applications in pharmaceutical research, especially in the study of drug-membrane interactions. It helps in creating model membrane systems that mimic the natural environment of cell membranes, facilitating the study of drug efficacy and mechanism of action .

Environmental Science

In environmental science, nonyl-β-D-1-thiomaltoside can be used to study the impact of various substances on biological membranes. Its gentle action on proteins allows researchers to observe the effects of pollutants and other environmental factors on membrane integrity and function .

Safety And Hazards

According to the safety data sheet, Nonyl-β-D-1-thiomaltoside is not classified as a hazardous substance or mixture . In case of inhalation, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, it’s advised to wash off with soap and plenty of water . In case of eye contact, it’s recommended to flush eyes with water as a precaution . If swallowed, it’s advised to never give anything by mouth to an unconscious person and to rinse the mouth with water .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOMEWLJBOWKCP-OHQXVXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470219
Record name Nonyl-|A-D-1-thiomaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl-|A-D-1-thiomaltoside

CAS RN

148565-55-3
Record name Nonyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148565-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl-|A-D-1-thiomaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, nonyl 4-O-α-D-glucopyranosyl-1-thio
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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